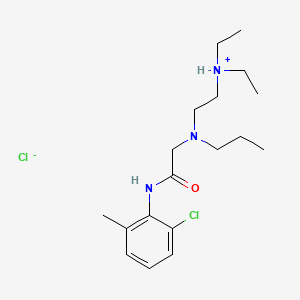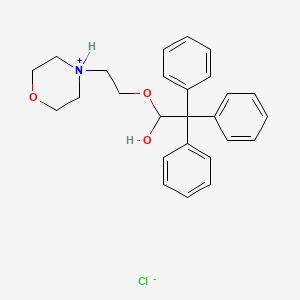![molecular formula C11H16N2O2 B13750469 1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.25694 g/mol. This compound is characterized by the presence of a benzo[b][1,4]dioxepin ring system, which is a bicyclic structure containing oxygen atoms, and a hydrazine functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine involves several steps. One common method includes the reaction of 3,4-dihydro-2H-benzo[b][1,4]dioxepin with ethylhydrazine under controlled conditions. The reaction typically requires a solvent such as chloroform and a catalyst to facilitate the process. The product is then purified through recrystallization using methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell functions.
類似化合物との比較
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine can be compared with other similar compounds, such as:
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethylamine: This compound lacks the hydrazine group and may have different reactivity and biological activity.
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-ylboronic acid: This compound contains a boronic acid group instead of a hydrazine group, leading to different chemical properties and applications.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylhydrazine |
InChI |
InChI=1S/C11H16N2O2/c1-8(13-12)9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7-8,13H,2,5-6,12H2,1H3 |
InChIキー |
YORXCTCZRACHLD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















